molecular formula C8H7N3O2 B2725015 3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one CAS No. 1239745-74-4

3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

Cat. No.: B2725015
CAS No.: 1239745-74-4
M. Wt: 177.163
InChI Key: SCQLSTZYLBJEAE-UHFFFAOYSA-N
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Description

3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one (CAS 1239745-74-4) is a sophisticated heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This compound features a pyridin-2(1H)-one core linked to a 3-methyl-1,2,4-oxadiazole ring, a privileged scaffold known for its favorable physicochemical properties and role in molecular recognition . The presence of multiple nitrogen heterocycles makes this structure a valuable precursor for developing novel pharmacologically active molecules. While specific biological data for this exact compound may be limited, its structural framework is highly relevant for probing various biological targets. Analogous compounds containing the 1,2,4-oxadiazole moiety are extensively investigated for their antimicrobial, anti-inflammatory, and enzyme-inhibitory activities . The molecule's potential for hydrogen bonding and metal coordination, due to the nitrogen and oxygen atoms in its structure, also makes it a candidate for use in materials science and as a ligand in coordination chemistry . This product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers handling this compound should refer to the Safety Datasheet (SDS) and employ appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-10-8(13-11-5)6-3-2-4-9-7(6)12/h2-4H,1H3,(H,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCQLSTZYLBJEAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazide-Nitrile Cyclization

The 1,2,4-oxadiazole ring is commonly synthesized via cyclization of hydrazide derivatives with nitriles. For 3-methyl-substituted variants, acetamidoxime serves as a critical intermediate. In a scaled process, hydroxylamine reacts with acetonitrile under basic conditions to form acetamidoxime, which undergoes cyclization with a pyridinone-bearing carboxylic acid derivative. This method, adapted from large-scale preparations of analogous oxadiazolone salts, achieves 70% yield and >95% purity when conducted in ethanol with potassium hydroxide as the base. Thermal hazards associated with hydroxylamine are mitigated by controlled addition and temperature monitoring.

Tautomerism-Directed S-Alkylation

Alternative routes exploit the tautomerism of 1,3,4-oxadiazole-2-thiones. For example, alkylation of 3-(2-thioxo-3H-1,3,4-oxadiazol-5-yl)pyridin-2(1H)-one with methyl iodide in ethanol, catalyzed by sodium ethoxide, selectively yields the 3-methyl-1,2,4-oxadiazole derivative. Nuclear magnetic resonance (NMR) spectroscopy confirms S-alkylation by the disappearance of the C=S carbon signal at ~178 ppm and the emergence of a C-O signal at ~165 ppm. This method offers regioselectivity advantages but requires rigorous purification via crystallization.

Pyridinone Core Functionalization

Lactamization of Pyridine Precursors

Multi-Step Synthesis and Process Optimization

Sequential Alkylation-Cyclization

A three-step synthesis begins with alkylation of pyridin-2(1H)-one with chloroacetonitrile, followed by hydrazide formation and cyclization. Key data include:

Step Reagents/Conditions Yield (%) Purity (%) Source
Alkylation Chloroacetonitrile, K₂CO₃ 85 90
Hydrazide Formation Hydrazine hydrate, EtOH 78 88
Cyclization Acetonitrile, KOH 70 95

This sequence highlights trade-offs between step count and overall yield, with cyclization as the bottleneck.

Spectroscopic Characterization and Quality Control

NMR and Mass Spectrometry

1H NMR of 3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one exhibits distinct signals:

  • Pyridinone NH at δ 12.1 ppm (singlet).
  • Oxadiazole methyl at δ 2.5 ppm (singlet).
  • Aromatic protons between δ 7.3–8.2 ppm.
    High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 177.16 (C₈H₇N₃O₂).

Purity Analysis

HPLC methods using C18 columns and acetonitrile-water gradients achieve baseline separation of the target compound from byproducts, with retention times of 6.8 minutes.

Chemical Reactions Analysis

Types of Reactions

3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution can be facilitated by bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a pyridinone derivative with additional oxygen-containing functional groups, while substitution reactions could introduce halogen atoms or other substituents onto the pyridinone ring.

Scientific Research Applications

3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit the activity of a specific enzyme involved in cancer cell proliferation, thereby reducing tumor growth. The exact pathways involved would depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural analogs, focusing on substituent variations and their implications:

Compound Name Substituent on Oxadiazole Molecular Weight Key Properties/Applications References
3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one Methyl 191.18 g/mol Moderate lipophilicity; potential kinase inhibitor
3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one 2-Methylphenyl 281.30 g/mol Enhanced aromatic conjugation; antimicrobial activity
3-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one Pyrazinyl 241.21 g/mol Discontinued due to synthesis challenges; heteroaromatic interactions
5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyridin-2-one 4-Methylphenyl 267.28 g/mol Higher steric bulk; varied bioactivity in screening
2-((3-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl)methyl)benzonitrile Benzonitrile-methyl 292.29 g/mol Increased polarity; improved solubility

Key Observations :

  • Methyl vs. Aryl Substituents : The methyl group in the target compound provides simpler synthetic routes and lower molecular weight compared to aryl-substituted analogs (e.g., 2-methylphenyl or 4-methylphenyl). Aryl groups enhance π-π stacking but may reduce solubility .
  • However, discontinued availability suggests stability or scalability issues .
  • Polar Functional Groups : The benzonitrile analog () demonstrates how polar substituents can enhance solubility, albeit at the cost of increased molecular complexity .

Biological Activity

3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antifungal, and other pharmacological effects, supported by relevant case studies and research findings.

  • Molecular Formula : C8_8H7_7N3_3O2_2
  • Molecular Weight : 177.16 g/mol
  • CAS Number : 135633757
  • Structural Representation : The compound features a pyridine ring substituted with a 3-methyl-1,2,4-oxadiazole moiety.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of this compound against various bacterial strains.

Table 1: Antimicrobial Activity Summary

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL
Candida albicans32 µg/mL

The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria as well as antifungal activity against Candida species. The structure of the oxadiazole ring is believed to contribute to its interaction with microbial targets.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown promising antifungal activity. A study indicated that it outperformed traditional antifungal agents in specific assays.

Case Study: Antifungal Efficacy

In a comparative study involving several synthesized oxadiazole derivatives, this compound was found to inhibit the growth of Candida albicans more effectively than known antifungals like fluconazole. The bioassays conducted at Syngenta highlighted its potential as a lead compound for developing new antifungal therapies .

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the oxadiazole moiety plays a crucial role in disrupting cellular processes in microorganisms by inhibiting essential enzymes or interfering with cell wall synthesis.

Toxicity and Safety Profile

While initial studies indicate that the compound exhibits low toxicity in vitro, further investigations into its safety profile are necessary. Toxicity assessments in animal models are essential to evaluate the therapeutic window and potential side effects.

Q & A

Q. What are the established synthetic routes for 3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one, and what key reaction parameters influence yield?

The compound is synthesized via cyclization reactions involving hydroxylamine and nitrile precursors. For example, parallel liquid-phase synthesis methods optimize yields by adjusting reaction temperature (80–100°C) and stoichiometric ratios of reactants (e.g., 1:1.2 molar ratio of nitrile to hydroxylamine derivatives). Solvent choice (e.g., ethanol or DMF) significantly impacts purity, with DMF favoring higher yields but requiring rigorous post-synthesis purification .

Q. Which spectroscopic techniques are critical for structural characterization, and how are data contradictions resolved?

Key techniques include:

  • 1^1H/13^{13}C NMR : Assigns proton and carbon environments (e.g., pyridinone ring protons at δ 6.5–7.5 ppm, oxadiazole methyl group at δ 2.5 ppm).
  • HRMS : Confirms molecular weight (e.g., [M+H]+^+ at m/z 206.08). Contradictions (e.g., unexpected splitting in NMR) are resolved via 2D NMR (COSY, HSQC) or X-ray crystallography. For example, tautomeric forms of the pyridin-2(1H)-one ring can cause ambiguities, which are clarified by comparing experimental data with computational simulations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?

SAR studies focus on modifying:

  • Oxadiazole substituents : Methyl groups at position 3 enhance metabolic stability but reduce solubility.
  • Pyridinone ring : Introducing electron-withdrawing groups (e.g., fluorine) improves binding affinity to targets like DPP-4 (dipeptidyl peptidase-4) .
  • Hybrid systems : Combining with quinazoline cores (e.g., 1-((3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylphenyl)quinazoline-2,4(1H,3H)-dione) enhances anticancer activity by targeting topoisomerase II .

Q. What strategies address low solubility in pharmacological studies?

  • Prodrug design : Esterification of the pyridinone hydroxyl group increases bioavailability.
  • Co-crystallization : Using co-formers like succinic acid improves aqueous solubility by 10-fold.
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance cellular uptake in in vitro models .

Q. How do computational methods aid in target identification and mechanistic studies?

  • Molecular docking : Predicts binding modes to enzymes like DPP-4 (Glide score: −9.2 kcal/mol).
  • MD simulations : Reveal stability of ligand-protein complexes over 100 ns trajectories.
  • QSAR models : Identify critical descriptors (e.g., LogP, polar surface area) for optimizing blood-brain barrier penetration .

Q. What experimental designs validate dual antiviral/anti-inflammatory effects?

  • In vitro assays : Measure inhibition of viral proteases (e.g., SARS-CoV-2 3CLpro) and inflammatory cytokines (IL-6, TNF-α) in THP-1 macrophages.
  • In vivo models : Use transgenic mice expressing human ACE2 to assess lung viral load reduction and cytokine storm mitigation. Dose-response studies (1–50 mg/kg) establish therapeutic windows .

Q. How can researchers resolve synthetic challenges in oxadiazole ring formation?

  • Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes with comparable yields (75–80%).
  • Catalytic optimization : Use of ZnCl2_2 (10 mol%) accelerates cyclization.
  • Purification techniques : Reverse-phase HPLC resolves byproducts (e.g., open-chain intermediates) that hinder crystallization .

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